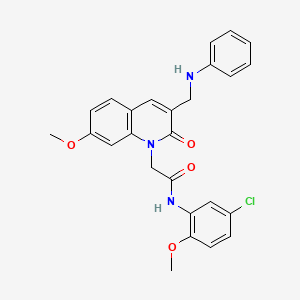
N-(5-chloro-2-methoxyphenyl)-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-chloro-2-methoxyphenyl)-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known as 2-(quinolin-4-yloxy)acetamides. These compounds have been studied for their potential as antitubercular agents, showing potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains . The structural features of these compounds, such as the quinoline moiety and the acetamide linkage, are crucial for their biological activity.
Synthesis Analysis
The synthesis of related 2-(quinolin-4-yloxy)acetamides involves chemical modifications of lead compounds to enhance their antitubercular potency. These modifications have led to compounds with minimum inhibitory concentration (MIC) values as low as 0.05 µM, indicating a high degree of effectiveness against tuberculosis bacteria . The synthesis process likely involves the formation of the acetamide linkage and the introduction of various substituents on the quinoline ring to optimize the compound's activity and selectivity.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrates the importance of spatial orientation in anion coordination. This compound exhibits a stretched amide structure with a tweezer-like geometry, which facilitates the self-assembly of the salt molecules through weak C–H∙∙∙π and C–H∙∙∙O interactions, resulting in a channel-like structure . The molecular geometry of these compounds can significantly influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these acetamide derivatives are crucial for achieving the desired biological activity. The formation of salts, such as the perchlorate and tetrafluoroborate salts of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, can lead to different protonation states and molecular shapes, such as concave or S-shaped geometries . These shapes can affect the compound's ability to interact with biological molecules and may influence its therapeutic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides, such as solubility, stability, and toxicity, are important for their development as therapeutic agents. These compounds have been shown to be devoid of apparent toxicity to Vero and HaCat cells, with IC50 values greater than 20 µM, indicating a favorable safety profile . Additionally, they exhibit low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish at concentrations of 1 and 5 µM . These properties are essential for the progression of these compounds through the drug development pipeline.
Wissenschaftliche Forschungsanwendungen
Structural and Coordination Studies
Research has focused on understanding the spatial orientations and structural characteristics of similar amide derivatives. Studies reveal insights into how such compounds interact with ions and how their molecular assembly can lead to distinct geometrical structures useful in crystal engineering and design of new materials (Kalita & Baruah, 2010; Karmakar et al., 2009). These studies contribute to the broader field of supramolecular chemistry and material science.
Antimicrobial and Antiviral Activities
Compounds structurally related to the query chemical have been evaluated for their antimicrobial and antiviral properties. For instance, novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, offering a potential therapeutic avenue for treating diseases like Japanese encephalitis (Ghosh et al., 2008). This research area is crucial for developing new drugs and understanding the molecular basis of their activities.
Chemical Synthesis and Reactivity
Research into similar compounds has led to the development of synthetic methodologies and new chemical reactions. These studies provide insights into how different functional groups in such compounds react under various conditions, leading to the synthesis of novel quinoline derivatives and other complex molecules. This work is foundational for organic chemistry, offering new routes for compound synthesis and modification (Manoj & Prasad, 2010; Patel et al., 2017).
Fluorescent Properties and Sensing Applications
The fluorescent properties of quinoline-based compounds have been explored for sensing applications. These studies highlight how modifications in the chemical structure influence the photophysical properties, enabling the development of fluorescent sensors for various analytes. The understanding of these properties is essential for the design of new materials for optical and electronic applications (Wu et al., 2008).
Eigenschaften
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-21-10-8-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(23(17)14-21)16-25(31)29-22-13-19(27)9-11-24(22)34-2/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORBEXOVSXRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

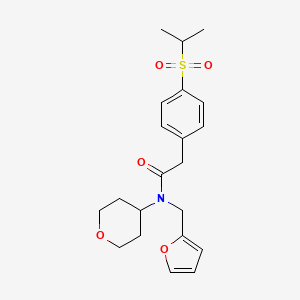
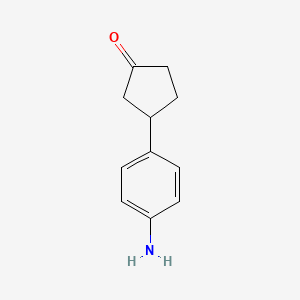
![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
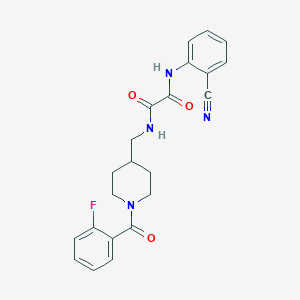
![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)
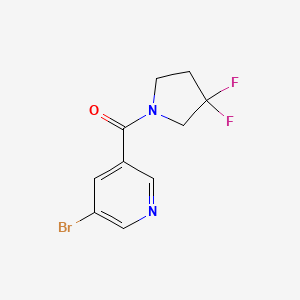
![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)

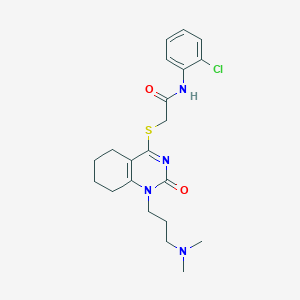
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)